molecular formula C15H14N4O2S B2650405 N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1207011-36-6

N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2650405
CAS No.: 1207011-36-6
M. Wt: 314.36
InChI Key: ZOMWFGDQUBSTIM-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic small molecule characterized by a quinazolin-4-one core linked via a propanamide chain to a 3-methylisothiazol-5-yl substituent.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-8-14(22-18-10)17-13(20)6-7-19-9-16-12-5-3-2-4-11(12)15(19)21/h2-5,8-9H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMWFGDQUBSTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core:

    Introduction of the Isothiazole Ring:

    Coupling of the Two Fragments:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Scaling up the reactions while maintaining yields and purity.

    Use of Continuous Flow Reactors: To enhance reaction efficiency and safety.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazolinone ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted quinazolinone derivatives.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structural features.

Biology and Medicine:

    Antimicrobial Agents: Potential antimicrobial activity due to the presence of the isothiazole ring.

    Anticancer Agents: The quinazolinone moiety is known for its anticancer properties, making this compound a candidate for cancer research.

Industry:

    Pharmaceuticals: Potential use in the development of new drugs.

    Agriculture: Possible applications as agrochemicals due to its biological activity.

Mechanism of Action

The mechanism of action of N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes involved in microbial growth or cancer cell proliferation.

    DNA Intercalation: The quinazolinone moiety can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound ID Heterocyclic Substituent Linker Type Core Structure
N-(3-methylisothiazol-5-yl)-… 3-methylisothiazol-5-yl Propanamide Quinazolin-4-one
I-6230 Pyridazin-3-yl Phenethylamino + ethyl benzoate Benzamide derivative
I-6232 6-methylpyridazin-3-yl Phenethylamino + ethyl benzoate Benzamide derivative
I-6273 Methylisoxazol-5-yl Phenethylamino + ethyl benzoate Benzamide derivative
I-6373 3-methylisoxazol-5-yl Phenethylthio + ethyl benzoate Benzamide derivative
I-6473 3-methylisoxazol-5-yl Phenethoxy + ethyl benzoate Benzamide derivative

Heterocyclic Substituent Effects

  • Pyridazine vs. Isoxazole vs. Isothiazole: Compounds I-6230 and I-6232 feature pyridazine rings, which are electron-deficient and may enhance π-π stacking interactions in target binding. The 3-methylisothiazole group in the target compound offers a balance of lipophilicity and metabolic resistance due to sulfur’s lower electronegativity and the methyl group’s steric shielding.

Linker and Functional Group Variations

  • Propanamide vs. Ethyl Benzoate Linkers :
    The target compound’s propanamide linker may facilitate hydrogen bonding with target proteins, whereas ethyl benzoate derivatives (e.g., I-6230–I-6473) prioritize ester-based lipophilicity, which could enhance membrane permeability but increase susceptibility to esterase-mediated hydrolysis .
  • Phenethylamino vs. Thio/Ether Linkages: I-6373 and I-6473 replace amino linkers with thioether or ether groups, respectively. Thioethers (as in I-6373) may prolong half-life due to slower oxidative metabolism, while ethers (I-6473) could reduce steric hindrance. The target compound’s amide linker likely provides intermediate flexibility and stability.

Hypothetical Pharmacological Implications

While direct activity data for the target compound are unavailable, inferences can be drawn from structural trends:

  • Selectivity : The isothiazole moiety may confer selectivity for targets sensitive to sulfur-containing heterocycles (e.g., cysteine-dependent kinases).
  • Metabolic Stability : Methyl substitution on the isothiazole ring may protect against oxidative degradation compared to unmethylated pyridazine or isoxazole systems.

Biological Activity

N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that merges the structural characteristics of isothiazole and quinazolinone. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(3-methyl-1,2-thiazol-5-yl)-3-(4-oxoquinazolin-3-yl)propanamide, with a molecular formula of C15H14N4O2S. It features a 4-oxoquinazoline core linked to a 3-methylisothiazole moiety, which may enhance its biological efficacy due to the synergistic effects of both components.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • DNA Intercalation : The quinazolinone segment can intercalate into DNA, disrupting replication and transcription processes, which is vital for cancer treatment.

Biological Activity

Research has highlighted various biological activities associated with this compound:

Anticancer Activity

Studies suggest that derivatives of isothiazole and quinazolinone exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and LoVo (colon adenocarcinoma) .

Antimicrobial Properties

The compound's structure indicates potential antimicrobial activity. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives containing isothiazole have been reported to show bactericidal effects against various pathogens .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

Compound Structure Biological Activity
4-Oxoquinazoline DerivativesStructureAnticancer activity against multiple cell lines
Isothiazole DerivativesStructureAntimicrobial activity against Gram-positive bacteria

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the antiproliferative effects of various quinazoline derivatives on cancer cell lines, revealing that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like Cisplatin .
  • Antimicrobial Evaluations : In tests involving isothiazole derivatives, researchers found that specific compounds displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the isothiazole ring enhances efficacy .

Scientific Research Applications

Biological Activities

Antimicrobial Properties:
The compound exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics. The isothiazole moiety is known for its ability to inhibit microbial growth, which is essential in addressing antibiotic resistance issues in clinical settings. Studies suggest that derivatives of isothiazole can effectively target bacterial enzymes, thereby disrupting their metabolic processes.

Anticancer Activity:
Research indicates that N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may have anticancer properties. The quinazolinone structure has been associated with the inhibition of cancer cell proliferation through mechanisms such as DNA intercalation and enzyme inhibition. For instance, quinazolinone derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its potential as an anticancer agent .

Agricultural Applications

Fungicide Development:
Due to its antimicrobial properties, this compound can be explored as a potential fungicide in agriculture. The ability to inhibit fungal growth could lead to its use in protecting crops from fungal diseases, thereby enhancing agricultural productivity and sustainability.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

  • Anticancer Studies: In vitro assays demonstrated that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon adenocarcinoma). These studies utilized MTT assays to quantify cell viability post-treatment .
  • Antimicrobial Efficacy: A study focused on the synthesis of N'-substituted derivatives of 5-chloro-3-methylisothiazole showed promising results against various bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

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